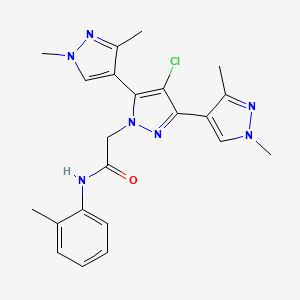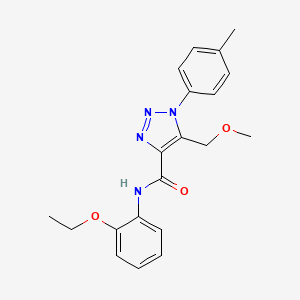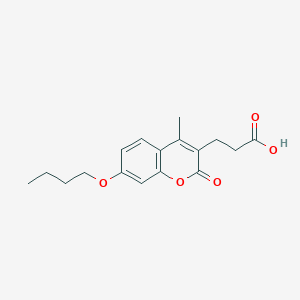![molecular formula C12H9Cl2N3O3 B4711367 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4711367.png)
3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DCPA, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the production of pyrimidine nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of DNA and RNA, leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have anti-inflammatory effects and to modulate the immune system. It has been shown to reduce the production of inflammatory cytokines and to increase the activity of natural killer cells, which are involved in fighting cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, this compound is relatively unstable and has a short half-life, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential as a cancer therapeutic, either alone or in combination with other drugs. Additionally, further research is needed to understand its effects on the immune system and its potential as an anti-inflammatory agent. Finally, there is potential for the development of more stable analogs of this compound that could be used in a wider range of experiments.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its specificity for DHODH and its effects on cancer cells, inflammation, and the immune system make it an interesting target for further study. Further research is needed to fully understand its potential as a therapeutic agent and to develop more stable analogs for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been used in scientific research as a herbicide, but its potential applications extend beyond agriculture. It has been shown to inhibit the growth of certain types of cancer cells and has potential as a therapeutic agent for cancer treatment. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-17-5-7(12(19)20)10(16-17)11(18)15-6-2-3-8(13)9(14)4-6/h2-5H,1H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYLXIOVVGVBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4711292.png)

![methyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4711300.png)


![N-{2-[(3-methylbenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711315.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4711333.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4711357.png)
![methyl 4-{[({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4711359.png)


![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)